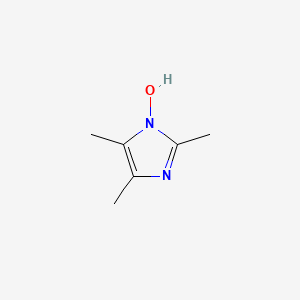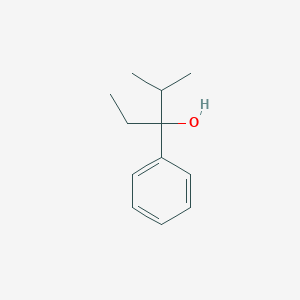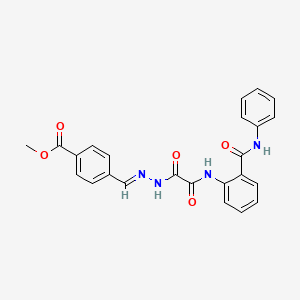
2,4,5-Trimethyl-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-1H-imidazol-1-ol is a heterocyclic organic compound with the molecular formula C6H10N2O It is a derivative of imidazole, characterized by the presence of three methyl groups at positions 2, 4, and 5 on the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1H-imidazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as catalysts and the employment of oxidants such as tert-butylhydroperoxide . The use of magnetic nanoparticles as catalysts in ethanol has also been reported for the efficient synthesis of trisubstituted imidazoles .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trimethyl-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The methyl groups on the imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Applications De Recherche Scientifique
2,4,5-Trimethyl-1H-imidazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-1H-imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, potentially influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2,4,5-Trimethylimidazole: Similar to 2,4,5-Trimethyl-1H-imidazol-1-ol but without the hydroxyl group.
4-(1H-Imidazol-1-yl)phenol: An imidazole derivative with a phenol group attached.
Uniqueness: this compound is unique due to the presence of three methyl groups and a hydroxyl group on the imidazole ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
3176-68-9 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-hydroxy-2,4,5-trimethylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8(9)6(3)7-4/h9H,1-3H3 |
Clé InChI |
ZQKKFZUJLJOLII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)


![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)


![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)

